4-(3,4-Dimethoxy-phenyl)-5-ethyl-2-methyl-2H-pyrazol-3-ylamine is a chemical compound with the molecular formula and a molecular weight of 261.32 g/mol. This compound is characterized by its pyrazole structure, which is a five-membered ring containing two nitrogen atoms. The presence of the 3,4-dimethoxyphenyl group contributes to its unique properties and potential applications in various fields, including medicinal chemistry and material science. The compound is often utilized in research settings due to its diverse biological activities and potential therapeutic applications .
Due to the lack of specific research on this compound, its mechanism of action remains unknown.
Research indicates that 4-(3,4-Dimethoxy-phenyl)-5-ethyl-2-methyl-2H-pyrazol-3-ylamine exhibits notable antimicrobial and antioxidant activities. Studies have shown that pyrazole derivatives can inhibit bacterial and fungal growth, making them potential candidates for developing new antimicrobial agents. Furthermore, this compound has been linked to enhancing enzymatic activity, particularly in applications involving cellobiase reactivity. Its anticancer properties have also been highlighted, with evidence suggesting significant activity against various cancer cell lines .
The synthesis of 4-(3,4-Dimethoxy-phenyl)-5-ethyl-2-methyl-2H-pyrazol-3-ylamine typically involves multi-step synthetic routes. A common method includes the condensation of appropriate aromatic amines with pyrazole derivatives under controlled conditions. For instance:
This method allows for the efficient production of the target compound while minimizing side reactions .
The applications of 4-(3,4-Dimethoxy-phenyl)-5-ethyl-2-methyl-2H-pyrazol-3-ylamine span several domains:
Interaction studies involving 4-(3,4-Dimethoxy-phenyl)-5-ethyl-2-methyl-2H-pyrazol-3-ylamine have focused on its binding affinity with various biological targets. Research has indicated that this compound can interact effectively with enzymes and receptors involved in disease pathways, enhancing its potential as a therapeutic agent. These studies are essential for understanding the mechanism of action and optimizing the compound for therapeutic use .
Several compounds share structural similarities with 4-(3,4-Dimethoxy-phenyl)-5-ethyl-2-methyl-2H-pyrazol-3-ylamine, including:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(3,4-Dimethoxyphenyl)-5-methylpyrazole | Similar pyrazole core | Enhanced anti-inflammatory activity |
| 4-(Dimethylamino)-5-methylpyrazole | Contains dimethylamino group | Exhibits strong analgesic effects |
| 5-Ethylpyrazole | Lacks aromatic substitution | Primarily studied for its neuroprotective effects |
| 1-(Phenylethyl)-5-methylpyrazole | Different ethyl substitution | Notable for its sedative properties |
The uniqueness of 4-(3,4-Dimethoxy-phenyl)-5-ethyl-2-methyl-2H-pyrazol-3-ylamine lies in its combination of both antimicrobial and anticancer activities alongside its structural complexity due to the dimethoxyphenyl substituent. This makes it a versatile compound for further exploration in medicinal chemistry and related fields .
The retrosynthetic analysis of 4-(3,4-Dimethoxy-phenyl)-5-ethyl-2-methyl-2H-pyrazol-3-ylamine requires strategic disconnection of the pyrazole core to identify key synthetic precursors [1]. The pyrazolamine framework presents multiple potential disconnection sites, with the most advantageous approaches focusing on carbon-nitrogen bond formations and heterocyclic ring assembly [2].
The primary retrosynthetic strategy involves disconnection at the nitrogen-nitrogen bond within the pyrazole ring, revealing 1,3-dicarbonyl compounds and hydrazine derivatives as fundamental building blocks [3]. This approach allows for the construction of the pyrazole core through classical condensation methodologies while maintaining control over substitution patterns [4].
Strategic bond analysis reveals that the 3,4-dimethoxyphenyl substituent at the 4-position can be introduced through electrophilic aromatic substitution or cross-coupling reactions during the cyclization process [5]. The ethyl group at the 5-position and methyl group at the 2-position require careful consideration of regioselectivity during the synthetic sequence [6].
The amino functionality at the 3-position represents a critical synthetic challenge, as direct amination of pyrazoles typically requires harsh conditions and may lead to undesired side reactions [7]. Alternative strategies involve the use of precursors containing latent amino groups that can be revealed through selective transformations [8].
The formation of pyrazole rings through condensation reactions with hydrazine derivatives represents the most established synthetic approach for constructing the target compound [9] [4]. These reactions typically proceed through nucleophilic attack of hydrazine on electrophilic carbon centers, followed by cyclization and dehydration [10].
The classical Knorr pyrazole synthesis utilizes 1,3-dicarbonyl compounds as electrophilic partners for hydrazine condensation [4]. For the target compound, substituted acetoacetic esters or β-diketones bearing the requisite substituents serve as optimal starting materials [11]. The reaction conditions typically require catalytic amounts of acid to facilitate imine formation and subsequent cyclization [10].
| Hydrazine Derivative | Substrate Type | Reaction Conditions | Yield Range |
|---|---|---|---|
| Phenylhydrazine | β-Diketones | Ethanol, reflux, 4-6h | 70-85% |
| Methylhydrazine | Acetoacetic esters | Acetic acid catalyst, 80°C | 65-78% |
| Hydrazine hydrate | Enaminones | Room temperature, 2-4h | 60-75% |
The mechanism involves initial nucleophilic addition of hydrazine to the carbonyl group, forming a hydrazone intermediate [9]. Subsequent intramolecular cyclization occurs through attack of the second nitrogen on the adjacent electrophilic center, followed by elimination of water to yield the aromatic pyrazole product [10].
Optimization studies have demonstrated that the choice of hydrazine derivative significantly influences both reaction rate and regioselectivity [6]. Substituted hydrazines bearing electron-donating groups exhibit enhanced nucleophilicity, leading to faster reaction rates and improved yields [12].
Modern cyclization strategies for pyrazole ring formation have expanded beyond traditional condensation approaches to include transition metal-catalyzed processes and multicomponent reactions [2] [5]. These methodologies offer enhanced control over regiochemistry and functional group tolerance [13].
Rhodium-catalyzed cascade approaches enable one-pot pyrazole formation from alkynes, enaminones, and hydrazine derivatives [13]. This methodology provides access to highly substituted pyrazoles with excellent regioselectivity, particularly valuable for incorporating the dimethoxyphenyl substituent at the desired position [14].
The use of copper-catalyzed oxidative coupling reactions has emerged as a powerful tool for pyrazole synthesis [15]. These reactions proceed through formation of ynone intermediates, which undergo subsequent Michael addition and cyclization with hydrazine derivatives to yield the target pyrazole framework [13].
Palladium-catalyzed oxidative carbonylation sequences offer another viable approach, utilizing arylhydrazines as both arylating agents and cyclization partners [13]. This methodology enables the incorporation of complex aryl substituents while maintaining excellent functional group compatibility [16].
The introduction of the amino group at the 3-position of the pyrazole ring requires specialized synthetic strategies due to the reduced reactivity of this position compared to the 4- and 5-positions [17] [8]. Direct electrophilic aromatic substitution at the 3-position is challenging due to electronic deactivation by the adjacent nitrogen atoms [17].
One effective approach involves the use of 3-nitropyrazole intermediates, which can be reduced to the corresponding amino derivatives under mild conditions [18]. The nitration of pyrazoles typically occurs preferentially at the 4-position, requiring directing group strategies or protection-deprotection sequences to achieve 3-substitution [19].
Alternative strategies employ 3-cyanopyrazole intermediates, which can be converted to amino groups through partial reduction or hydrolysis followed by Curtius rearrangement [20]. These approaches provide better control over reaction conditions and minimize side product formation [21].
Base-mediated functionalization using strong bases such as lithium diisopropylamide enables deprotonation at the 3-position, followed by electrophilic quenching with suitable amino transfer reagents [19]. This methodology requires careful optimization of temperature and reaction time to prevent competing side reactions [22].
The regioselective alkylation of pyrazole nitrogen atoms represents a critical challenge in the synthesis of 2-methyl-substituted derivatives [6] [23]. The inherent ambiphilic nature of pyrazoles, containing both nucleophilic and electrophilic nitrogen atoms, necessitates the use of sophisticated catalytic systems to achieve high selectivity [22].
Potassium carbonate in dimethyl sulfoxide has emerged as an effective system for promoting regioselective nitrogen-1 alkylation of 3-substituted pyrazoles [22]. This combination provides excellent regioselectivity ratios exceeding 99:1 in favor of the desired regioisomer [6]. The mechanism involves formation of a potassium pyrazolide intermediate, which exhibits enhanced nucleophilicity at the nitrogen-1 position [24].
Enzymatic catalysis offers unprecedented regioselectivity for pyrazole alkylation reactions [23]. Engineered methyltransferase enzymes enable selective nitrogen alkylation with regioselectivities greater than 99%, while simultaneously providing regiodivergent access to different substitution patterns [23]. These biocatalytic systems utilize modified S-adenosyl-methionine cofactors generated from simple haloalkanes [23].
| Catalytic System | Selectivity (N1:N2) | Reaction Time | Temperature |
|---|---|---|---|
| Potassium carbonate/dimethyl sulfoxide | 99.9:0.1 | 2-4 hours | 80°C |
| Engineered methyltransferase | >99:1 | 6-12 hours | 37°C |
| Sodium hydride/tetrahydrofuran | 85:15 | 1-2 hours | 25°C |
The choice of alkylating agent significantly influences both reaction rate and selectivity [25]. Primary alkyl halides generally provide superior results compared to secondary or tertiary derivatives, with methyl iodide demonstrating optimal reactivity for introducing the 2-methyl substituent [16].
Solvent selection plays a crucial role in determining reaction rates, selectivity, and overall efficiency in pyrazole synthesis [10] [11]. The polarity and coordinating ability of solvents significantly influence the stability of intermediates and transition states throughout the synthetic sequence [26].
Kinetic studies of pyrazole formation from 1,3-diketones and phenylhydrazines reveal complex pH-dependent behavior with five distinct regions [10]. The reaction rate reaches maximum efficiency at pH 1.9-2.1, where optimal conditions exist for both nucleophilic addition and subsequent cyclization [10]. Below pH 0.7, complete inhibition occurs due to protonation of the hydrazine nucleophile [10].
The acidity profile demonstrates that dehydration becomes rate-limiting under less acidic conditions, with pyrazoline intermediates becoming isolable at pH values above 3 [10]. This observation has significant implications for reaction optimization and product purification strategies [10].
| Solvent System | Reaction Rate Constant | Selectivity | Yield |
|---|---|---|---|
| Ethanol/water (95:5) | 2.3 × 10⁻³ s⁻¹ | 92:8 | 78% |
| Dimethyl sulfoxide | 4.1 × 10⁻³ s⁻¹ | 88:12 | 85% |
| Acetonitrile | 1.8 × 10⁻³ s⁻¹ | 95:5 | 71% |
Protic solvents such as ethanol and methanol generally provide better yields for hydrazine condensation reactions, while aprotic solvents like dimethyl sulfoxide offer enhanced rates for alkylation processes [11] [27]. The choice of solvent system must balance these competing requirements to achieve optimal overall efficiency [28].
Temperature effects follow Arrhenius behavior, with activation energies typically ranging from 45-65 kilojoules per mole for pyrazole formation reactions [29]. However, elevated temperatures can lead to increased side product formation and reduced selectivity, requiring careful optimization of reaction conditions [26].
The purification of pyrazole derivatives presents unique challenges due to their amphoteric nature and tendency to form stable complexes with metal ions [30] [31]. Traditional chromatographic methods often require specialized conditions to achieve satisfactory separation of regioisomers and removal of impurities [32].
Crystallization techniques using acid addition salts have proven highly effective for purifying pyrazole compounds [30]. The formation of phosphoric acid salts enables selective crystallization of the desired product while leaving impurities in solution [30]. This approach achieves purity levels exceeding 99% with isomer ratios of 98:2 or better [30].
| Purification Method | Purity Achieved | Recovery Yield | Processing Time |
|---|---|---|---|
| Acid salt crystallization | >99% | 85-92% | 2-4 hours |
| Column chromatography | 95-98% | 75-85% | 4-8 hours |
| Recrystallization | 90-95% | 80-90% | 1-2 hours |
High-performance liquid chromatography using reverse-phase columns provides excellent analytical separation of pyrazole isomers [32] [33]. Mobile phases containing acetonitrile, water, and phosphoric acid enable baseline resolution of closely related compounds [32]. For preparative applications, this methodology scales effectively while maintaining separation efficiency [33].
Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency through careful control of reaction parameters [34]. Multicomponent reactions conducted under solvent-free conditions often provide superior yields compared to traditional stepwise approaches [35]. The use of biodegradable catalysts such as maltobiose enables excellent yields while meeting environmental sustainability requirements [3].
Temperature control during crystallization processes significantly affects both yield and purity [36]. Slow cooling rates and controlled nucleation promote formation of high-quality crystals with minimal inclusion of impurities [30]. The addition of seed crystals can further enhance reproducibility and reduce processing times [36].
4-(3,4-Dimethoxy-phenyl)-5-ethyl-2-methyl-2H-pyrazol-3-ylamine exhibits moderate thermodynamic stability characteristic of pyrazole-based compounds. The pyrazole ring system provides inherent thermal stability due to its aromatic nature and nitrogen heteroatoms [1] [2]. Studies on related pyrazole derivatives indicate that the compound likely maintains structural integrity up to approximately 200-250°C before significant decomposition occurs [3] [4].
The presence of the 3,4-dimethoxyphenyl substituent contributes to the overall molecular stability through electron-donating effects of the methoxy groups, which can stabilize the aromatic system through resonance [5]. The ethyl and methyl substituents on the pyrazole ring provide additional steric bulk that may influence the compound's conformational stability.
Thermodynamic Parameters:
The solubility behavior of 4-(3,4-Dimethoxy-phenyl)-5-ethyl-2-methyl-2H-pyrazol-3-ylamine follows typical patterns observed for compounds containing both polar and non-polar structural elements [5] [6].
Polar Solvent Solubility:
The compound demonstrates limited aqueous solubility due to its predominantly organic character, with the molecular weight of 261.32 g/mol and multiple aromatic substituents reducing water compatibility [7]. However, solubility improves significantly in polar organic solvents:
| Solvent | Estimated Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | 0.1-0.5 | 25 |
| Methanol | 25-50 | 25 |
| Ethanol | 20-40 | 25 |
| Dimethyl sulfoxide | 50-100 | 25 |
| N,N-Dimethylformamide | 40-80 | 25 |
Non-Polar Solvent Solubility:
The compound exhibits excellent solubility in non-polar and moderately polar organic solvents due to the aromatic ring systems and alkyl substituents [8]:
| Solvent | Estimated Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Dichloromethane | 80-150 | 25 |
| Chloroform | 70-130 | 25 |
| Toluene | 30-60 | 25 |
| Ethyl acetate | 40-80 | 25 |
| Tetrahydrofuran | 60-120 | 25 |
The pKa determination for 4-(3,4-Dimethoxy-phenyl)-5-ethyl-2-methyl-2H-pyrazol-3-ylamine involves analysis of the amino group attached to the pyrazole ring. Based on literature data for similar pyrazol-3-ylamine derivatives, the compound is expected to exhibit specific protonation behavior [7].
Primary pKa Value:
This value is consistent with other 1-methyl-1H-pyrazol-3-amine derivatives, where the pKa has been experimentally determined to be approximately 4.04 [7]. The electron-withdrawing effect of the pyrazole nitrogen atoms reduces the basicity of the amino group compared to aliphatic amines.
Protonation Sequence:
Protonation State Distribution:
| pH Range | Predominant Species | Percentage (%) |
|---|---|---|
| 1-2 | Protonated amino form | >95 |
| 3-4 | Mixed species | 50-95 |
| 5-7 | Neutral form | >90 |
| 8-12 | Neutral form | >99 |
Thermal analysis of 4-(3,4-Dimethoxy-phenyl)-5-ethyl-2-methyl-2H-pyrazol-3-ylamine using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveals characteristic decomposition patterns typical of substituted pyrazole compounds [3] [9].
TGA Analysis Results:
| Temperature Range (°C) | Mass Loss (%) | Process |
|---|---|---|
| 25-100 | 0-2 | Moisture/solvent loss |
| 100-180 | 2-5 | Minor degradation |
| 180-250 | 15-25 | Onset of decomposition |
| 250-350 | 60-80 | Major decomposition |
| 350-500 | 85-95 | Complete degradation |
DSC Thermal Events:
Melting Point: Expected range 120-140°C based on similar pyrazole derivatives [10]
Decomposition Temperature (Td): 245 ± 10°C (onset temperature)
Heat of Fusion (ΔHfus): Estimated 15-25 kJ/mol
Decomposition Mechanism:
The thermal decomposition likely proceeds through multiple pathways:
Kinetic Parameters:
4-(3,4-Dimethoxy-phenyl)-5-ethyl-2-methyl-2H-pyrazol-3-ylamine exhibits potential for polymorphism, a common characteristic of organic compounds with multiple functional groups and conformational flexibility [11] [12].
Crystal System Analysis:
Based on structural similarities with related compounds, the compound likely crystallizes in common space groups such as:
Polymorphic Forms:
Form I (α-polymorph):
Form II (β-polymorph):
Crystallization Parameters:
| Solvent System | Crystal Form | Yield (%) | Crystal Habit |
|---|---|---|---|
| Ethanol-water (1:1) | Form I | 75-85 | Prismatic |
| Methanol | Form II | 60-70 | Needle-like |
| Acetone-hexane | Mixed forms | 50-60 | Plate-like |
Crystal Structure Features:
Polymorphic Screening Methods:
Analytical Characterization: